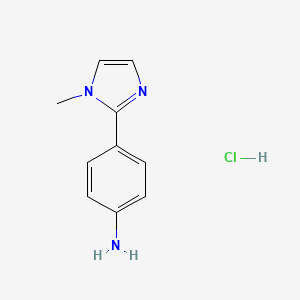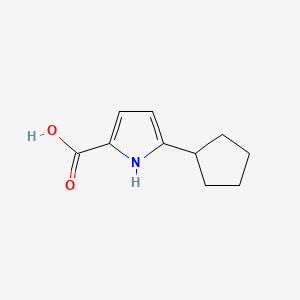
5-Cyclopentyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) . This indicates the arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrole compounds are known to participate in various reactions. For instance, they can undergo 1,3-dipolar cycloaddition, a model reaction that results in five-membered azoles .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 179.22 and its IUPAC name is this compound .Applications De Recherche Scientifique
Synthesis of HIV-1 Entry Inhibitors
5-Arylpyrrole-2-carboxylic acids, closely related to 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid, are critical intermediates in creating HIV-1 entry inhibitors. A general method for synthesizing these compounds from pyrrole has been developed, enabling gram-scale preparation without chromatographic purification. This process is pivotal for manufacturing potential therapeutic agents against HIV-1, emphasizing the acid's role in medicinal chemistry (Belov et al., 2017).
Sustainable Chemistry from Carbohydrates
A practical conversion method transforms carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines), further processed into pyrrole-fused poly-heterocyclic compounds. These compounds serve as potential intermediates for drugs, food flavors, and functional materials. This highlights the utility of pyrrole derivatives in creating sustainable chemicals from renewable resources (Adhikary et al., 2015).
Advanced Material Synthesis
Novel heat resistance poly(amide-imide)s have been synthesized from a dicarboxylic acid derived from cyclopentanone, showcasing applications in creating materials with excellent thermal stability and inherent viscosities. Such developments are crucial for engineering and materials science, indicating the broader impact of pyrrole derivatives in material development (Hajibeygi et al., 2011).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, akin to this compound, act as efficient organic inhibitors of carbon steel corrosion in hydrochloric acid. This demonstrates the acid's derivatives' potential in industrial applications, particularly in protecting infrastructure and machinery from corrosive damage (Zarrouk et al., 2015).
Heterocyclic Compound Synthesis
The synthesis of pentacyclic pyrrolo[3,4-a]carbazole-1,3(2H)-diones, employing an intermolecular Diels–Alder reaction, showcases the versatility of pyrrole derivatives in constructing complex molecular architectures. Such synthetic methodologies are vital for pharmaceutical development and the synthesis of biologically active compounds (Abualnaja et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact withGlycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, the process that breaks down glycogen into glucose-1-phosphate for use in energy metabolism .
Mode of Action
Based on its structural similarity to other pyrrole derivatives, it may interact with its target enzyme through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
If it indeed targets glycogen phosphorylase, it could potentially influence theglycogenolysis pathway , thereby affecting glucose metabolism .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it interacts with glycogen phosphorylase, it could potentially influence the levels of glucose-1-phosphate in the cell, thereby affecting energy metabolism .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .
Propriétés
IUPAC Name |
5-cyclopentyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)9-6-5-8(11-9)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQOXTJXKBEOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2759532.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2759533.png)
![4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid](/img/structure/B2759534.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2759535.png)
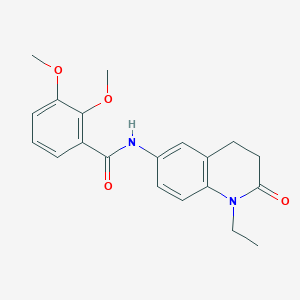
![2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2759538.png)
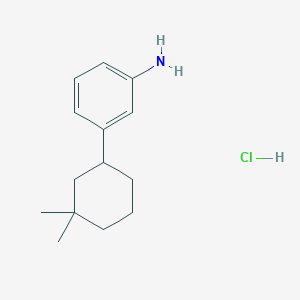
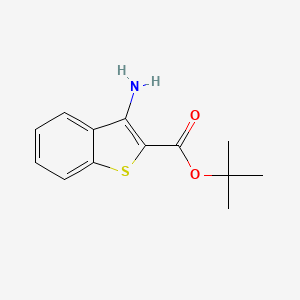
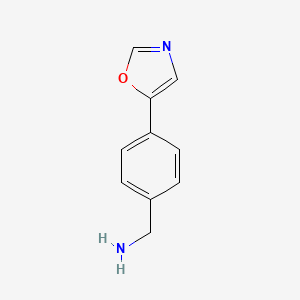
![1-(3-(morpholinosulfonyl)phenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2759547.png)
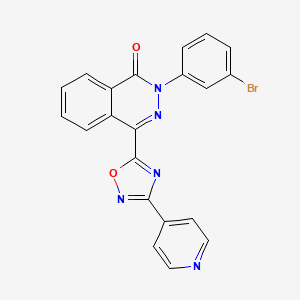
![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)
